molecular formula C16H32O B14667732 8-Ethyltetradecan-7-one CAS No. 50395-56-7

8-Ethyltetradecan-7-one

Cat. No.: B14667732
CAS No.: 50395-56-7
M. Wt: 240.42 g/mol
InChI Key: OVPJQMWOGPVJNJ-UHFFFAOYSA-N
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Description

8-Ethyltetradecan-7-one is an organic compound with the molecular formula C16H32O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to an ethyl group and a tetradecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyltetradecan-7-one can be achieved through several methods. One common approach involves the oxidation of 8-ethyltetradecan-7-ol using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically takes place under mild conditions, with the alcohol being converted to the corresponding ketone.

Another method involves the Friedel-Crafts acylation of ethyltetradecane with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the acyl chloride to form the ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents. Catalytic processes that utilize transition metal catalysts can also be employed to enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions

8-Ethyltetradecan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of 8-ethyltetradecan-7-ol.

    Substitution: The carbonyl group in this compound can undergo nucleophilic substitution reactions with nucleophiles such as hydrazine or hydroxylamine, leading to the formation of hydrazones or oximes, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrazine, hydroxylamine

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: 8-Ethyltetradecan-7-ol

    Substitution: Hydrazones, oximes

Scientific Research Applications

8-Ethyltetradecan-7-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving lipid metabolism and the role of ketones in biological systems.

    Medicine: Research into the potential therapeutic applications of ketones, including their use as metabolic modulators, may involve this compound.

    Industry: The compound can be utilized in the production of fragrances and flavorings due to its unique odor profile.

Mechanism of Action

The mechanism of action of 8-Ethyltetradecan-7-one involves its interaction with various molecular targets. As a ketone, it can participate in redox reactions, acting as an electron acceptor or donor. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes involved in lipid metabolism, modulating their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyltetradecan-1-ol: An alcohol with a similar carbon chain length but different functional group.

    7,8-Diethyltetradecane: A hydrocarbon with a similar carbon skeleton but lacking the carbonyl group.

    Tetradecane: A straight-chain alkane with no functional groups.

Uniqueness

8-Ethyltetradecan-7-one is unique due to the presence of both an ethyl group and a carbonyl group within a tetradecane chain. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

50395-56-7

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

8-ethyltetradecan-7-one

InChI

InChI=1S/C16H32O/c1-4-7-9-11-13-15(6-3)16(17)14-12-10-8-5-2/h15H,4-14H2,1-3H3

InChI Key

OVPJQMWOGPVJNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)C(=O)CCCCCC

Origin of Product

United States

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